2-Oxopentanoic acid

Vue d'ensemble

Description

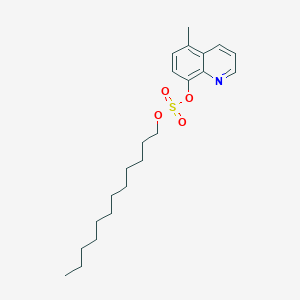

2-Oxopentanoic acid, also known as 2-oxovaleric acid, is an oxopentanoic acid carrying an oxo group at position 2 . It plays a role as a human metabolite . It is a 2-oxo monocarboxylic acid and an oxopentanoic acid .

Synthesis Analysis

In a study, two series of novel 2-cyano-5-oxopentanoic acid derivatives were designed, synthesized, and characterized by IR, 1H NMR, 13C NMR, and HRMS . Another synthesis method involved a reaction mixture containing potassium phosphate buffer, D-amino acid, α-ketoglutarate, and pyridoxal-5′-phosphate (PLP) with the purified D-AAT .

Molecular Structure Analysis

The molecular formula of 2-Oxopentanedioic acid is C5H6O5, and its molecular weight is 146.0981 . The IUPAC Standard InChI is InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2, (H,7,8)(H,9,10) .

Chemical Reactions Analysis

2-Oxopentanoic acid is involved in several chemical reactions. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase, is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate, and is reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Applications De Recherche Scientifique

Microbial Production of Branched-Chain Fatty Alcohols

2-Oxopentanoic acid: , also known as 2-Oxovaleric acid , serves as a precursor in the microbial synthesis of branched-chain fatty alcohols (BLFLs). These alcohols have potential as diesel fuel replacements due to their structural properties . Researchers have engineered Escherichia coli to optimize the supply of α-keto acid precursors like 2-Oxopentanoic acid, leading to the production of BLFLs with high selectivity and titers .

Immunology: Therapeutic Applications

In immunological research, 2-Oxopentanoic acid derivatives have been explored for their therapeutic potential in treating chronic inflammatory diseases and cancers. These compounds can act as a rheostat for T cell survival, which is crucial in managing chronic inflammation and autoimmune responses.

Metabolic Engineering

2-Oxopentanoic acid is used in metabolic engineering to produce industry-relevant chemicals. By incorporating this compound into various biosynthetic pathways, microbes can be engineered to produce high titers of desired products, such as BLFL-related chemicals .

Mécanisme D'action

Target of Action

The primary target of 2-Oxopentanoic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in energy production within cells.

Mode of Action

2-Oxopentanoic acid acts as a potential inhibitor of succinate dehydrogenase . By inhibiting SDH, it disrupts the mitochondrial TCA cycle and respiration chain . This disruption can lead to the control of certain plant pathogenic fungi, making 2-Oxopentanoic acid a potential antifungal agent .

Biochemical Pathways

The inhibition of SDH by 2-Oxopentanoic acid affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to significant effects on energy production within cells.

Pharmacokinetics

Its solubility in dmso is known to be greater than 250 mg/ml , which could potentially influence its absorption and distribution in the body

Result of Action

The inhibition of SDH and the subsequent disruption of the TCA cycle and respiration chain can lead to a decrease in energy production within cells . This can result in the control of certain plant pathogenic fungi, indicating the potential use of 2-Oxopentanoic acid as an antifungal agent .

Action Environment

The action of 2-Oxopentanoic acid can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at 2-8°C

Safety and Hazards

According to its Safety Data Sheet, 2-Oxopentanoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Orientations Futures

Propriétés

IUPAC Name |

2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFRMMRZOCFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13022-83-8 (hydrochloride salt) | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021647 | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Oxopentanoic acid | |

CAS RN |

1821-02-9 | |

| Record name | 2-Oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Ketovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01I0OE93A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6.5 °C | |

| Record name | 2-Oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Oxopentanoic acid?

A1: 2-Oxopentanoic acid has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. []

Q2: Is there any spectroscopic data available for 2-Oxopentanoic acid?

A2: Yes, nuclear magnetic resonance (NMR) spectroscopy has been extensively used to study the structure and properties of 2-Oxopentanoic acid, particularly its hydration and dehydration equilibria. []

Q3: What is the metabolic significance of 2-Oxopentanoic acid?

A3: 2-Oxopentanoic acid is an intermediate in the metabolism of several amino acids. It is a product of methionine salvage pathway in both bacteria and mammals. [] Studies in rat hepatocytes showed that 2-Oxopentanoic acid can be produced from a desthio analog of the methionine salvage pathway intermediate, 1,2-dihydroxy-3-keto-5-methylthiopentane. [] It plays a role in energy metabolism, particularly in the context of muscle protein synthesis and degradation in animals. [, ]

Q4: Can 2-Oxopentanoic acid be used as a biomarker for any diseases?

A4: Research suggests that altered levels of 2-Oxopentanoic acid in plasma and urine might be linked to various conditions. For instance, studies show its potential as a biomarker for diagnosing male infertility, with decreased levels observed in oligospermic individuals. [] It has also shown promise as a potential biomarker for impaired glucose tolerance (IGT). [] In a study on pigs, altered levels of 2-Oxopentanoic acid in plasma were associated with optimal dietary leucine intake. []

Q5: What is the role of 2-Oxopentanoic acid in bacterial metabolism?

A5: In Klebsiella pneumoniae, 2-Oxopentanoic acid is produced non-enzymatically as part of the methionine salvage pathway. [] This pathway allows bacteria to recycle methionine from the 5-methylthio-D-ribose moiety of 5′-(methylthio)-adenosine. []

Q6: Can 2-Oxopentanoic acid be used in the production of unnatural amino acids?

A6: Yes, 2-Oxopentanoic acid can be used as a substrate for ω-transaminases (ω-TAs), enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. Engineering efforts have focused on modifying the active site of ω-TAs to accommodate bulkier substrates like 2-Oxopentanoic acid, enabling the synthesis of various unnatural amino acids. []

Q7: What are the common analytical methods for detecting and quantifying 2-Oxopentanoic acid?

A7: Several analytical techniques are employed to analyze 2-Oxopentanoic acid. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the isotopic determination of 2-Oxopentanoic acid in biological fluids, providing insights into its metabolic pathways. [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, offers sensitive and selective methods for the determination of 2-Oxopentanoic acid in pharmaceutical preparations and biological samples. [, ] Liquid chromatography coupled with mass spectrometry (LC/MS) is also a powerful technique for analyzing 2-Oxopentanoic acid in complex biological matrices. [, ]

Q8: What are some areas for future research on 2-Oxopentanoic acid?

A8: Further investigation into the potential of 2-Oxopentanoic acid as a biomarker for various diseases is warranted. Additionally, exploring its role in inter-organ signaling networks and its impact on systemic metabolism, particularly in relation to brown and beige adipose tissue, could provide valuable insights. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.